

An In-depth Technical Guide to the Absolute Chemical Composition of Cereal Bran

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Compound of Interest

Compound Name: *Bran absolute*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absolute chemical composition of wheat, rice, and oat bran. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and analytical workflows.

Core Chemical Composition of Cereal Bran

Cereal bran is the hard outer layer of cereal grains and is a rich source of dietary fiber, protein, lipids, vitamins, and minerals. The exact composition can vary depending on the cereal type, variety, growing conditions, and milling processes.^[1] This section provides a detailed breakdown of the key chemical components of wheat, rice, and oat bran.

Macronutrient Composition

The macronutrient profiles of wheat, rice, and oat bran are summarized in the tables below, offering a comparative overview of their nutritional value.

Table 1: Proximate Analysis of Wheat, Rice, and Oat Bran (% of dry matter)

Component	Wheat Bran	Rice Bran	Oat Bran
Moisture	7-14	8.21-8.24	-
Crude Protein	12-18	11.5-17.2	13-20
Crude Fat	3-6	12-23	6.6
Ash	3-9	9-9.1	-
Total Dietary Fiber	43-60	6.2-14.4	16-34
Starch	7-30	18-30	18-45
Carbohydrates (by difference)	20-60	48.55-52.33	62

Note: Ranges are provided to account for variations reported in different studies.

Carbohydrate Composition

The carbohydrate fraction of bran is dominated by dietary fiber, which includes a variety of polysaccharides.

Table 2: Detailed Carbohydrate Composition of Wheat, Rice, and Oat Bran (% of dry matter)

Carbohydrate Component	Wheat Bran	Rice Bran	Oat Bran
Total Dietary Fiber	43-60	6.2-14.4	16-34
Insoluble Dietary Fiber	>90% of TDF	-	-
Soluble Dietary Fiber	<10% of TDF	-	-
Arabinoxylan	70% of NSP	Present	-
β -Glucan	6% of NSP	Present	at least 5.5%
Cellulose	19% of NSP	Present	-
Starch	7-30	18-30	18-45

NSP: Non-Starch Polysaccharides, TDF: Total Dietary Fiber

Protein and Amino Acid Composition

Bran is a valuable source of plant-based protein, with a diverse amino acid profile.

Table 3: Amino Acid Profile of Wheat, Rice, and Oat Bran (g/100g of protein)

Amino Acid	Wheat Bran	Rice Bran	Oat Bran
Essential Amino Acids			
Histidine	2.81	-	-
Isoleucine	3.42	-	-
Leucine	-	-	-
Lysine	2.74	Higher than other cereals	High
Methionine	-	-	-
Phenylalanine	4.17	-	-
Threonine	2.83	-	-
Tryptophan	-	-	Low
Valine	3.90	-	-
Non-Essential Amino Acids			
Alanine	3.37	-	-
Arginine	-	-	High
Aspartic Acid	-	-	-
Cysteine	1.57	-	-
Glutamic Acid	29.96	-	-
Glycine	3.59	-	-
Proline	9.12	-	Low
Serine	-	-	-
Tyrosine	-	-	-

Note: A hyphen (-) indicates that specific data was not readily available in the searched sources.

Lipid and Fatty Acid Composition

The lipid fraction of bran contains a mix of saturated and unsaturated fatty acids.

Table 4: Fatty Acid Profile of Wheat, Rice, and Oat Bran (% of total fatty acids)

Fatty Acid	Wheat Bran	Rice Bran	Oat Bran
Saturated Fatty Acids			
Palmitic acid (C16:0)	-	21.5	-
Stearic acid (C18:0)	-	2.9	-
Monounsaturated Fatty Acids			
Oleic acid (C18:1)	-	38.4	-
Polyunsaturated Fatty Acids			
Linoleic acid (C18:2)	-	34.4	-
α -Linolenic acid (C18:3)	-	2.2	-

Note: A hyphen (-) indicates that specific data was not readily available in the searched sources.

Mineral Composition

Bran is a significant source of essential minerals.

Table 5: Mineral Content of Wheat, Rice, and Oat Bran (mg/100g)

Mineral	Wheat Bran	Rice Bran	Oat Bran
Calcium	-	49.90-52.10	47-55
Copper	-	-	0.17-2.12
Iron	3.05	28.10-30.05	3.5-6.4
Magnesium	177	-	171-201
Manganese	-	-	-
Phosphorus	294	1185.2-1186.5	531-569
Potassium	343	-	437-532
Selenium	-	-	-
Zinc	-	5.89-6.02	-

Note: A hyphen (-) indicates that specific data was not readily available in the searched sources.

Experimental Protocols for Chemical Analysis

This section provides detailed methodologies for the key experiments used to determine the chemical composition of bran.

Proximate Analysis

Proximate analysis determines the main constituents of a food sample.

This method determines the percentage of water in the bran sample.

- Apparatus: Drying oven, analytical balance, desiccator, moisture dishes with lids.
- Procedure:
 1. Pre-dry the empty moisture dishes and lids in the oven at 105°C for 3 hours and cool in a desiccator.

2. Weigh the empty dish and lid.
 3. Accurately weigh approximately 3 g of the bran sample into the dish.
 4. Place the dish with the sample and a partially covered lid in the oven and dry for 3 hours at 105°C.
 5. After drying, transfer the dish to a desiccator to cool.
 6. Reweigh the dish and its dried contents.
- Calculation: $\text{Moisture (\%)} = \frac{[(\text{Weight of wet sample} + \text{dish} + \text{lid}) - (\text{Weight of dry sample} + \text{dish} + \text{lid})]}{(\text{Weight of wet sample})} \times 100$

This method determines the total nitrogen content, which is then converted to crude protein content.^[2]

- Apparatus: Kjeldahl digestion and distillation unit, titration equipment.
- Reagents: Concentrated sulfuric acid (H₂SO₄), catalyst mixture (e.g., potassium sulfate and copper sulfate), 40% sodium hydroxide (NaOH) solution, 4% boric acid solution, standardized 0.1N hydrochloric acid (HCl) or sulfuric acid.
- Procedure:
 1. Digestion: Weigh approximately 0.5 g of the dried bran sample into a digestion tube. Add the catalyst and 14 mL of concentrated H₂SO₄. Heat the mixture until the solution becomes clear.
 2. Distillation: After cooling, place the digestion tube in the distillation unit. Add an excess of 40% NaOH to neutralize the acid and release ammonia. The ammonia is steam-distilled and collected in a flask containing 4% boric acid with an indicator.
 3. Titration: Titrate the trapped ammonia with standardized 0.1N HCl or H₂SO₄.
- Calculation: $\text{Nitrogen (\%)} = \frac{[(\text{Volume of acid for sample} - \text{Volume of acid for blank}) \times \text{Normality of acid} \times 14.007]}{(\text{Weight of sample})} \times 100$
 $\text{Crude Protein (\%)} = \% \text{ Nitrogen} \times \text{Conversion factor (typically 6.25 for cereals)}$

This method determines the total lipid content of the bran.

- Apparatus: Soxhlet extraction apparatus, extraction thimbles, heating mantle, rotary evaporator, drying oven.
- Reagent: Petroleum ether or diethyl ether.
- Procedure:
 1. Accurately weigh about 2 g of the dried bran sample into an extraction thimble.
 2. Place the thimble in the Soxhlet extractor.
 3. Fill the round-bottom flask with the solvent.
 4. Heat the solvent to its boiling point and allow the extraction to proceed for at least 4 hours (or 80 cycles).^[3]
 5. After extraction, evaporate the solvent using a rotary evaporator.
 6. Dry the flask containing the extracted fat in an oven at 100-102°C until a constant weight is achieved.^[3]
- Calculation: $\text{Crude Fat (\%)} = (\text{Weight of flask with dried fat} - \text{Weight of empty flask}) / (\text{Weight of sample}) \times 100$

This method determines the total mineral content of the bran.

- Apparatus: Muffle furnace, porcelain crucibles, desiccator, analytical balance.
- Procedure:
 1. Pre-ignite the porcelain crucibles in the muffle furnace at 550°C, cool in a desiccator, and weigh.
 2. Accurately weigh approximately 2 g of the bran sample into the crucible.

3. Place the crucible in the muffle furnace and ignite at 550°C for 3 hours or until a white or gray ash is obtained.[\[4\]](#)
 4. Allow the furnace to cool, then transfer the crucible to a desiccator to cool to room temperature.
 5. Weigh the crucible with the ash.
- Calculation: $\text{Ash (\%)} = (\text{Weight of crucible with ash} - \text{Weight of empty crucible}) / (\text{Weight of sample}) \times 100$

Dietary Fiber Analysis

This enzymatic-gravimetric method determines the total, soluble, and insoluble dietary fiber content.[\[5\]](#)

- Apparatus: Water bath, filtration flasks, fritted crucibles, pH meter.
- Enzymes: Heat-stable α -amylase, protease, amyloglucosidase.
- Procedure:
 1. Enzymatic Digestion:
 - Duplicate 1 g samples are subjected to sequential enzymatic digestion with heat-stable α -amylase at ~100°C, followed by protease at 60°C, and then amyloglucosidase at 60°C to remove starch and protein.[\[6\]](#)
 2. Insoluble Dietary Fiber (IDF) Separation:
 - The enzyme digestate is filtered, and the residue is washed with warm distilled water. The residue is then washed with 95% ethanol and acetone, dried, and weighed. This represents the IDF.
 3. Soluble Dietary Fiber (SDF) Precipitation:
 - Four volumes of 95% ethanol preheated to 60°C are added to the filtrate from the IDF separation to precipitate the soluble dietary fiber.[\[7\]](#)

- The precipitate is filtered, washed with 78% ethanol, 95% ethanol, and acetone, dried, and weighed. This represents the SDF.

4. Correction for Protein and Ash:

- One of the duplicate residues for both IDF and SDF is analyzed for protein content (Kjeldahl method), and the other is ashed at 525°C to determine the ash content.^[6]

- Calculation:

- Dietary Fiber = (Weight of residue) - (Weight of protein) - (Weight of ash)
- Total Dietary Fiber (TDF) = IDF + SDF

This is another enzymatic-gravimetric method for determining total dietary fiber.

- Apparatus and Enzymes: Similar to AOAC 991.43.

- Procedure:

1. The sample undergoes the same sequential enzymatic digestion as in AOAC 991.43.
2. After digestion, the total dietary fiber (both soluble and insoluble) is precipitated with four volumes of 95% ethanol.
3. The precipitate is filtered, washed, dried, and weighed.
4. Corrections for protein and ash are made as described in AOAC 991.43.

- Calculation:

- Total Dietary Fiber = (Weight of residue) - (Weight of protein) - (Weight of ash)

Amino Acid Analysis by HPLC

This method involves the hydrolysis of proteins into their constituent amino acids, followed by derivatization and quantification using High-Performance Liquid Chromatography (HPLC).

- Apparatus: HPLC system with a fluorescence or UV detector, hydrolysis tubes, vacuum oven.
- Reagents: 6N Hydrochloric acid (HCl), derivatization reagent (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC)), amino acid standards.
- Procedure:
 1. Hydrolysis: The bran sample is hydrolyzed with 6N HCl at 110°C for 24 hours under vacuum to release the amino acids.
 2. Derivatization (Pre-column with OPA):
 - The amino acid hydrolysate is neutralized.
 - An aliquot of the sample is mixed with the OPA reagent in a borate buffer. The reaction is rapid and forms a fluorescent derivative.[\[8\]](#)
 3. HPLC Separation:
 - The derivatized amino acids are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic solvent like acetonitrile or methanol.
 4. Detection:
 - The fluorescent derivatives are detected using a fluorescence detector.
- Quantification: The concentration of each amino acid is determined by comparing its peak area to that of a known standard.

Fatty Acid Analysis by GC-FID

This method determines the fatty acid profile of the bran's lipid fraction.

- Apparatus: Gas chromatograph with a Flame Ionization Detector (GC-FID), capillary column (e.g., BPX-70), rotary evaporator.

- Reagents: Methanolic HCl or BF_3 -methanol, heptane or hexane, fatty acid methyl ester (FAME) standards.
- Procedure:
 1. Lipid Extraction: The crude fat is first extracted from the bran sample using the Soxhlet method (see section 2.1.3).
 2. Transesterification to Fatty Acid Methyl Esters (FAMES): The extracted fat is transesterified to FAMES by heating with methanolic HCl or BF_3 -methanol.
 3. Extraction of FAMES: The FAMES are then extracted into an organic solvent like heptane or hexane.
 4. GC-FID Analysis:
 - An aliquot of the FAME solution is injected into the GC-FID.
 - The FAMES are separated on the capillary column based on their boiling points and polarity. A typical temperature program might be: initial temperature of 100°C , ramped to 220°C .[\[9\]](#)
 5. Detection: The separated FAMES are detected by the Flame Ionization Detector.
- Quantification: The percentage of each fatty acid is determined by comparing the peak area of each FAME to the total peak area of all FAMES.

Mineral Analysis by Atomic Absorption Spectroscopy (AAS)

This method is used to determine the concentration of individual minerals in the bran.

- Apparatus: Atomic Absorption Spectrophotometer, hollow cathode lamps for each mineral, muffle furnace.
- Reagents: Concentrated nitric acid (HNO_3), concentrated hydrochloric acid (HCl), standard solutions for each mineral.

- Procedure:

1. Sample Preparation (Wet Ashing):

- A dried bran sample is digested with a mixture of concentrated nitric acid and hydrochloric acid to destroy the organic matter and bring the minerals into solution.

2. AAS Analysis:

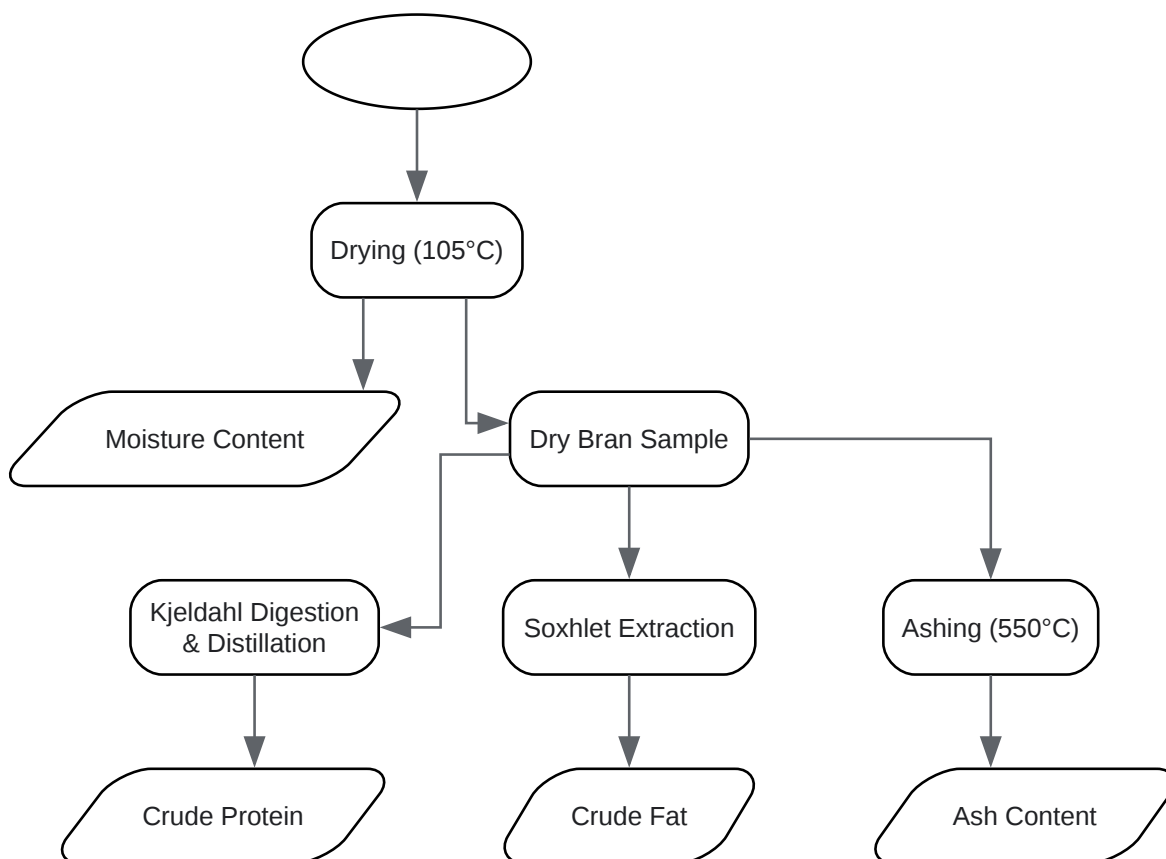
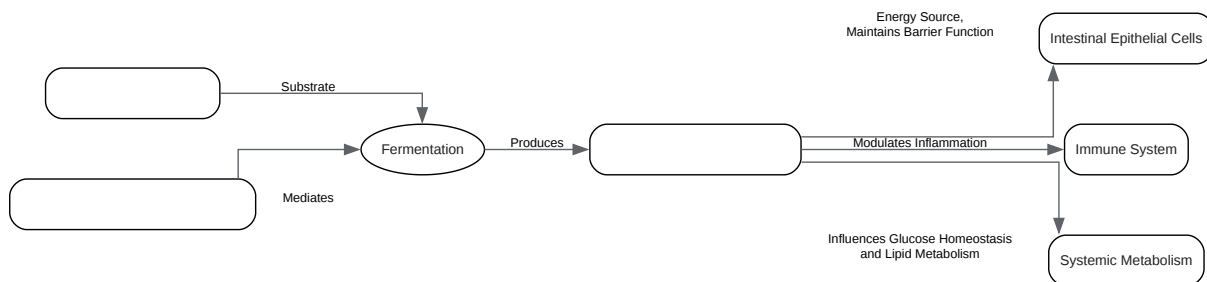
- The digested sample solution is aspirated into the flame of the AAS.
 - The atoms of the mineral of interest in the flame absorb light from a hollow cathode lamp specific to that element.
 - The amount of light absorbed is proportional to the concentration of the mineral in the sample.
- Quantification: The concentration of each mineral is determined by comparing the absorbance of the sample to a calibration curve prepared from standard solutions of known concentrations.

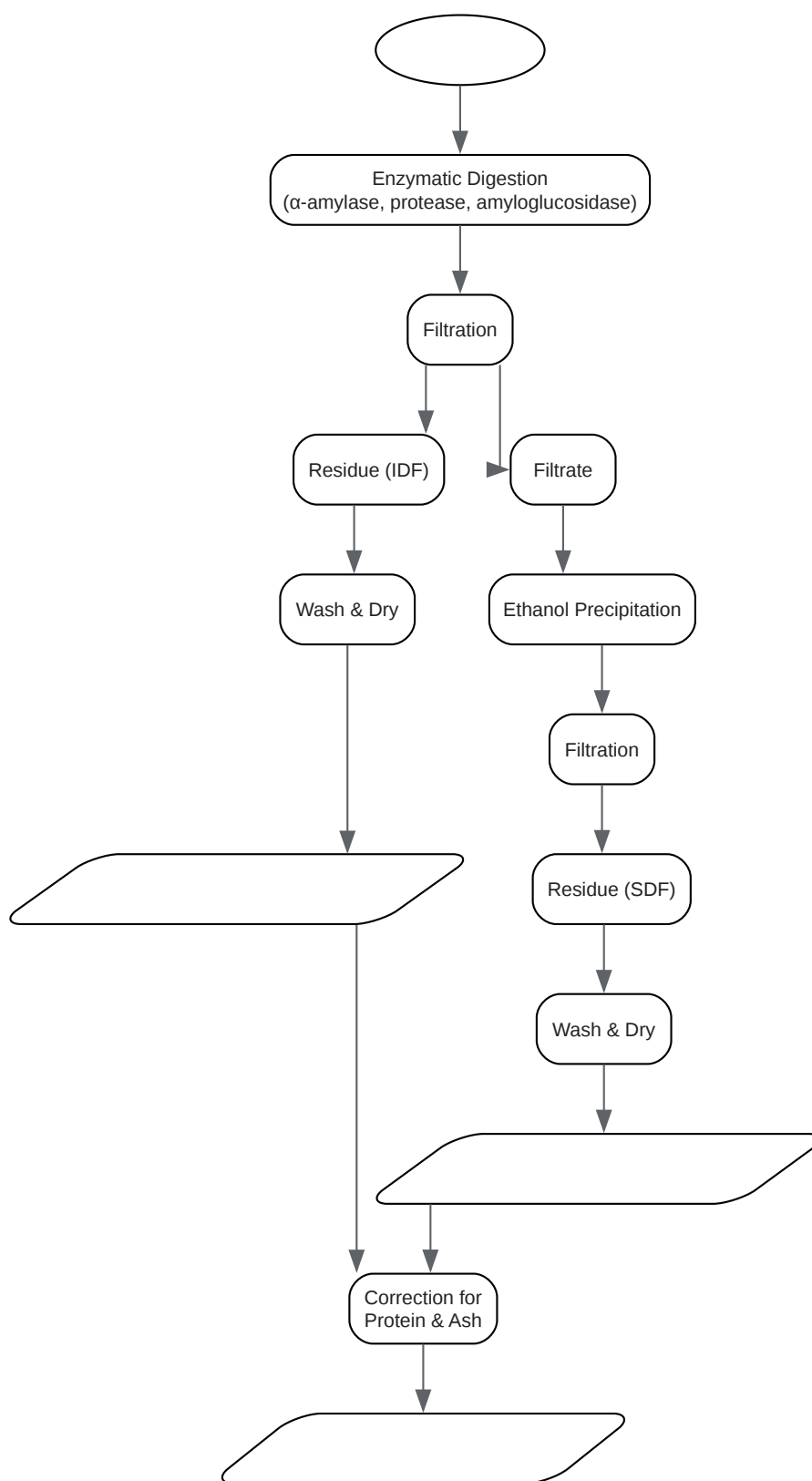
Signaling Pathways and Experimental Workflows

This section provides visual representations of a key signaling pathway influenced by bran components and the general experimental workflows for bran analysis.

Signaling Pathway: Bran, Gut Microbiota, and Host Health

Bran's high dietary fiber content, particularly prebiotics like arabinoxylans, significantly influences the gut microbiota composition and function. The fermentation of these fibers by beneficial gut bacteria leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in host health through various signaling pathways.





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